4-Bromo-6-chloro-3-iodo-2-methylpyridine
Overview
Description
4-Bromo-6-chloro-3-iodo-2-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-3-iodo-2-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 2-methylpyridine through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-3-iodo-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and material sciences .
Scientific Research Applications
4-Bromo-6-chloro-3-iodo-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-3-iodo-2-methylpyridine depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The presence of multiple halogen atoms allows for selective reactivity, making it a versatile intermediate .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-3-methylpyridine
- 6-Bromo-2-chloro-3-iodo-4-methylpyridine
- 4-Bromo-2-chloro-3-iodopyridine
Uniqueness
4-Bromo-6-chloro-3-iodo-2-methylpyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
4-bromo-6-chloro-3-iodo-2-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRWDLWDCXVEIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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